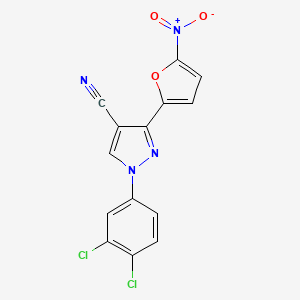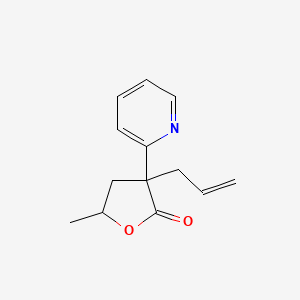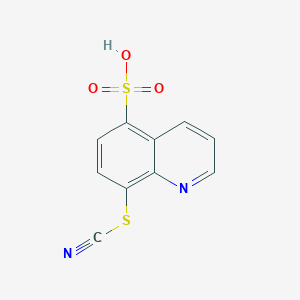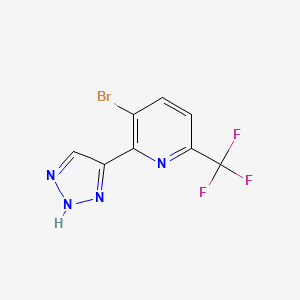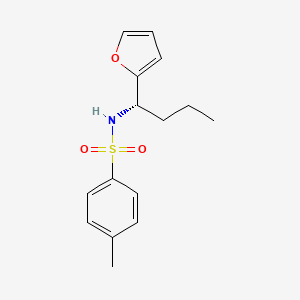![molecular formula C17H19N B15209635 2-([1,1'-Biphenyl]-4-yl)-4-methylpyrrolidine](/img/structure/B15209635.png)
2-([1,1'-Biphenyl]-4-yl)-4-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,1’-Biphenyl]-4-yl)-4-methylpyrrolidine is an organic compound that features a biphenyl group attached to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-methylpyrrolidine typically involves the coupling of a biphenyl derivative with a pyrrolidine derivative. One common method is the Ullmann reaction, which involves the coupling of aryl halides with copper catalysts under high temperatures . Another method is the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids . These reactions require specific conditions such as inert atmospheres, high temperatures, and the presence of base to facilitate the coupling process.
Industrial Production Methods
Industrial production of 2-([1,1’-Biphenyl]-4-yl)-4-methylpyrrolidine may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Optimization of reaction conditions and the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalysts.
Substituting agents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the biphenyl ring .
科学的研究の応用
2-([1,1’-Biphenyl]-4-yl)-4-methylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological processes and as a potential ligand for biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
作用機序
The mechanism by which 2-([1,1’-Biphenyl]-4-yl)-4-methylpyrrolidine exerts its effects depends on its interaction with molecular targets. It can bind to specific receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
Similar compounds include other biphenyl derivatives and pyrrolidine derivatives. Examples include:
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
4-Methylpyrrolidine: A pyrrolidine ring with a methyl substituent.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-4-methylpyrrolidine is unique due to the combination of the biphenyl and pyrrolidine moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C17H19N |
|---|---|
分子量 |
237.34 g/mol |
IUPAC名 |
4-methyl-2-(4-phenylphenyl)pyrrolidine |
InChI |
InChI=1S/C17H19N/c1-13-11-17(18-12-13)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10,13,17-18H,11-12H2,1H3 |
InChIキー |
MTMSCWQRMMMXSS-UHFFFAOYSA-N |
正規SMILES |
CC1CC(NC1)C2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,4,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B15209552.png)
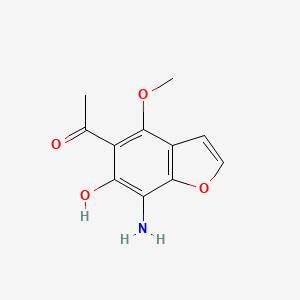
![1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15209566.png)

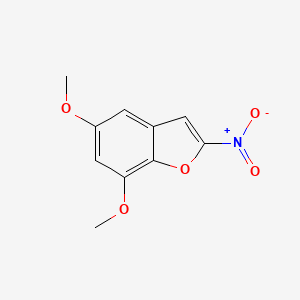
![2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine](/img/structure/B15209581.png)

